molecular formula C19H20N4O4 B2566537 4-(1-(3-(1H-pyrazol-1-yl)benzoyl)piperidin-4-yl)morpholine-3,5-dione CAS No. 2034392-08-8

4-(1-(3-(1H-pyrazol-1-yl)benzoyl)piperidin-4-yl)morpholine-3,5-dione

Cat. No. B2566537
CAS RN: 2034392-08-8
M. Wt: 368.393
InChI Key: MKALIOGTYYVHOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(1-(3-(1H-pyrazol-1-yl)benzoyl)piperidin-4-yl)morpholine-3,5-dione” is a complex organic molecule. It contains a pyrazole moiety, which is a five-membered heterocycle that is particularly useful in organic synthesis . Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories has proved the pharmacological potential of the pyrazole moiety .


Molecular Structure Analysis

The molecular formula of “this compound” is C19H20N4O4, and its molecular weight is 368.393.

Scientific Research Applications

Chemical Structure and Complex Formation

4-(1-(3-(1H-pyrazol-1-yl)benzoyl)piperidin-4-yl)morpholine-3,5-dione has a chemical structure that enables it to form complexes with various elements, such as lanthanoids. These complexes have been characterized through physicochemical studies, highlighting the molecule's potential in developing materials with unique optical properties. The electronic spectra of these complexes provide insights into the phenomenon of hypersensitivity, which is crucial for understanding the electronic transitions in materials science (Roy & Nag, 1978).

Antitumor Properties

Compounds derived from morpholine and piperidine, as part of the broader family to which this compound belongs, have been identified as active antitumor agents. These compounds show significant activity against human breast, CNS, and colon cancer cell lines, often inhibiting tumor growth in vitro at very low concentrations. Such findings underscore the potential of these compounds in cancer therapy research (Jurd, 1996).

Antioxidant Evaluation

Derivatives of pyrazolopyridine, closely related to this compound, have been synthesized and evaluated for their antioxidant properties. Some of these compounds have demonstrated promising activities, including the ability to protect DNA from damage induced by agents like bleomycin. This suggests their potential role in developing therapeutic agents targeting oxidative stress and related diseases (Gouda, 2012).

Heterocyclic Synthesis and Antimicrobial Activity

The molecule's framework facilitates the synthesis of novel heterocyclic compounds with potential applications in pharmaceutical research, including antimicrobial agents. Studies have highlighted the ability of these compounds to act against various bacterial strains, showcasing the molecule's utility in developing new antibiotics and antimicrobial agents (Metwally et al., 1995).

Structural Exploration and Antiproliferative Activity

The structural complexity of this compound derivatives allows for detailed exploration of their molecular interactions. These studies can lead to the identification of compounds with significant antiproliferative activities, contributing to the development of novel cancer therapies (Prasad et al., 2018).

Future Directions

The future directions for the study of “4-(1-(3-(1H-pyrazol-1-yl)benzoyl)piperidin-4-yl)morpholine-3,5-dione” and similar compounds could involve further exploration of their synthesis methods, biological activities, and potential applications in medicine and other fields .

properties

IUPAC Name

4-[1-(3-pyrazol-1-ylbenzoyl)piperidin-4-yl]morpholine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4/c24-17-12-27-13-18(25)23(17)15-5-9-21(10-6-15)19(26)14-3-1-4-16(11-14)22-8-2-7-20-22/h1-4,7-8,11,15H,5-6,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKALIOGTYYVHOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)COCC2=O)C(=O)C3=CC(=CC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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